molecular formula C27H28O6 B13364234 Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate

Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate

Cat. No.: B13364234
M. Wt: 448.5 g/mol
InChI Key: RAJMWGGMAKIPQW-KNTRCKAVSA-N
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Description

Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base to form the intermediate. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.

    Medicine: Potential therapeutic applications, including anticancer or antimicrobial effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 8-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate

Uniqueness

Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C27H28O6

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl (8E)-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-2-oxo-4,5,6,7-tetrahydro-3H-chromene-3-carboxylate

InChI

InChI=1S/C27H28O6/c1-4-32-26(28)24-23(18-10-14-21(31-3)15-11-18)22-7-5-6-19(25(22)33-27(24)29)16-17-8-12-20(30-2)13-9-17/h8-16,23-24H,4-7H2,1-3H3/b19-16+

InChI Key

RAJMWGGMAKIPQW-KNTRCKAVSA-N

Isomeric SMILES

CCOC(=O)C1C(C2=C(/C(=C/C3=CC=C(C=C3)OC)/CCC2)OC1=O)C4=CC=C(C=C4)OC

Canonical SMILES

CCOC(=O)C1C(C2=C(C(=CC3=CC=C(C=C3)OC)CCC2)OC1=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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